molecular formula C8H6N2O2S B1466764 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 116137-76-9

6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1466764
CAS RN: 116137-76-9
M. Wt: 194.21 g/mol
InChI Key: QKXPRBLNOAIKHG-UHFFFAOYSA-N
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Description

6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C8H6N2O2S . It is a versatile material used in scientific research and exhibits exceptional properties that make it ideal for various applications such as drug development, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a thiophene ring . The pyrimidine ring contains two nitrogen atoms and the thiophene ring contains a sulfur atom .


Physical And Chemical Properties Analysis

This compound is a compound with the molecular formula C8H6N2O2S . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature I retrieved.

Scientific Research Applications

Importance in Medicinal Chemistry

The incorporation of heterocyclic compounds, especially those containing thiophene and pyrimidine rings, is a crucial strategy in drug design due to their significant biological activities. These compounds, including 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione, are part of a broader class of bioactive molecules that serve as structural units in medicinal chemistry. Their significance is attributed to the diverse pharmacological effects they exhibit, such as antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The bioisosteric replacement of aryl substituents with heteroaryl ones, like thiophene, has been assessed for its impact on these activities, demonstrating the importance of such modifications in enhancing drug efficacy and selectivity (Ostrowski, 2022).

Role in Anti-inflammatory Research

Research on pyrimidine derivatives has shown that these compounds have a wide range of pharmacological effects, including significant anti-inflammatory properties. This is attributed to their inhibitory response against the expression and activities of critical inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha. The detailed structure–activity relationships (SARs) of pyrimidines underscore their potential as potent anti-inflammatory agents, offering insights for the development of new therapeutic options with minimized toxicity (Rashid et al., 2021).

Contributions to Anti-Alzheimer's Research

The exploration of pyrimidine derivatives in the context of anti-Alzheimer's research highlights the versatility of this scaffold in medicinal chemistry. Pyrimidine-based compounds have been identified for their potential in addressing neurological disorders, particularly Alzheimer's disease. These investigations are part of a broader effort to fill the efficacy void in current anti-Alzheimer's drug research, emphasizing the scaffold's utility in the rational design of novel therapeutics aimed at mitigating or rehabilitating neurological impairments (Das et al., 2021).

Synthetic Pathways and Catalysis

In the synthesis of complex organic compounds, the role of hybrid catalysts, particularly in the formation of pyrimidine derivatives, is of significant interest. The development of 5H-pyrano[2,3-d]pyrimidine scaffolds, among others, showcases the application of diverse catalytic systems, including organocatalysts, metal catalysts, and nanocatalysts, to facilitate efficient synthetic routes. This area of research not only advances the synthetic methodology but also underscores the potential of pyrimidine derivatives in drug development and beyond (Parmar et al., 2023).

properties

IUPAC Name

6-thiophen-3-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7-3-6(9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXPRBLNOAIKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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